molecular formula C8H6ClN5O2 B3079668 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole CAS No. 107269-72-7

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole

Cat. No.: B3079668
CAS No.: 107269-72-7
M. Wt: 239.62 g/mol
InChI Key: UDRUPPHUONOWEL-UHFFFAOYSA-N
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Description

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a nitrophenyl group

Biochemical Analysis

Biochemical Properties

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with specific proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs results in the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound has been observed to bind with proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to CDKs results in the inhibition of kinase activity, which in turn affects cell cycle progression and proliferation . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it interacts with its target biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted tetrazoles with various functional groups.

    Reduction: Amino-substituted tetrazoles.

    Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-1-(4-nitro-phenyl)-1,2,4-oxadiazole
  • 5-Chloromethyl-1-(4-nitro-phenyl)-1,3,4-thiadiazole
  • 5-Chloromethyl-1-(4-nitro-phenyl)-1,3,4-oxadiazole

Uniqueness

5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other heterocycles.

Properties

IUPAC Name

5-(chloromethyl)-1-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c9-5-8-10-11-12-13(8)6-1-3-7(4-2-6)14(15)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRUPPHUONOWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240811
Record name 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107269-72-7
Record name 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107269-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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